molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1260722-59-5

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No. B1522589
CAS RN: 1260722-59-5
M. Wt: 281.26 g/mol
InChI Key: ZFPPXMQUYLRCGE-UHFFFAOYSA-N
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Description

3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone, also known as ABF-BDM, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. ABF-BDM is an aromatic heterocyclic compound belonging to the family of benzofurans, a class of compounds that are known to have a variety of biological activities. ABF-BDM has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activities

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone and its derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and potential pharmaceutical applications. These compounds exhibit significant bioactivity due to their structural features, making them a focus of synthetic and medicinal chemistry research.

  • Antimicrobial and Antioxidant Properties : The synthesis and characterization of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have demonstrated notable antimicrobial and antioxidant activities. These compounds were synthesized in a one-pot procedure and evaluated for their biological properties. Among them, certain derivatives showed the highest antibacterial activity, while others displayed significant antioxidant properties, suggesting their potential as leads for developing new antimicrobial and antioxidant agents (S. Rashmi et al., 2014).

  • Synthesis of Amino-1,4-Benzoquinones : A novel protocol for synthesizing protected amino-1,4-benzoquinones has been reported, improving yield and simplifying the synthesis process. These compounds serve as building blocks for creating aminonaphthoquinone antibiotics, showcasing the chemical versatility and pharmaceutical applicability of benzofuran derivatives (Christopher C. Nawrat et al., 2011).

  • Anticonvulsant Agents : Novel benzofuran derivatives have been synthesized and evaluated for their anticonvulsant activities. These compounds, particularly a (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivative, demonstrated potent anticonvulsant effects, indicating their potential as sodium channel blockers and anticonvulsant agents (S. Malik & S. Khan, 2014).

Biochemical Analysis

Biochemical Properties

(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its interactions with several enzymes and proteins. It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it interacts with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. It has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . This compound influences cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can activate caspases, which are enzymes that play a crucial role in the execution of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This inhibition leads to mitotic arrest and subsequent apoptosis. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported into cells by organic anion transporters and distributed to different tissues, including the liver, kidneys, and tumor tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications. For instance, the compound can be phosphorylated, which may affect its activity and function . The subcellular localization of the compound is crucial for its interaction with target biomolecules and its overall therapeutic efficacy.

properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPPXMQUYLRCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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